molecular formula C11H14O3S B14692239 (1,1-Dioxothiolan-2-yl)-phenylmethanol CAS No. 24463-72-7

(1,1-Dioxothiolan-2-yl)-phenylmethanol

Cat. No.: B14692239
CAS No.: 24463-72-7
M. Wt: 226.29 g/mol
InChI Key: MQYLMSZREIAQMO-UHFFFAOYSA-N
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Description

(1,1-Dioxothiolan-2-yl)-phenylmethanol is a chemical compound that belongs to the class of thiolactones It is characterized by the presence of a dioxothiolan ring attached to a phenylmethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxothiolan-2-yl)-phenylmethanol typically involves the reaction of thiolactones with phenylmethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts used in this synthesis include Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, pressure regulation, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxothiolan-2-yl)-phenylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The phenylmethanol group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

(1,1-Dioxothiolan-2-yl)-phenylmethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,1-Dioxothiolan-2-yl)-phenylmethanol involves its interaction with specific molecular targets. The dioxothiolan ring can interact with enzymes or receptors, leading to various biological effects. The phenylmethanol group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1,1-Dioxothiolan-2-yl)propan-2-one: A related thiolactone with a propanone group instead of phenylmethanol.

    (1,1-Dioxothiolan-2-yl)methanesulfonyl fluoride: Another thiolactone derivative with a methanesulfonyl fluoride group.

Uniqueness

(1,1-Dioxothiolan-2-yl)-phenylmethanol is unique due to the presence of the phenylmethanol group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other thiolactone derivatives.

Properties

CAS No.

24463-72-7

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

(1,1-dioxothiolan-2-yl)-phenylmethanol

InChI

InChI=1S/C11H14O3S/c12-11(9-5-2-1-3-6-9)10-7-4-8-15(10,13)14/h1-3,5-6,10-12H,4,7-8H2

InChI Key

MQYLMSZREIAQMO-UHFFFAOYSA-N

Canonical SMILES

C1CC(S(=O)(=O)C1)C(C2=CC=CC=C2)O

Origin of Product

United States

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